molecular formula C10H5F5O2 B2643896 2-Fluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid CAS No. 1564157-26-1

2-Fluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid

Cat. No.: B2643896
CAS No.: 1564157-26-1
M. Wt: 252.14
InChI Key: LAMSHLIGIFXYJZ-UHFFFAOYSA-N
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Description

2-Fluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid ( 1564157-26-1) is a high-value fluorinated building block designed for advanced research and development in medicinal chemistry. This compound, with a molecular formula of C 10 H 5 F 5 O 2 and a molecular weight of 252.14 g/mol, features a propenoic acid backbone functionalized with both fluorine and trifluoromethyl groups on its phenyl ring . The specific stereochemistry of the compound is defined by its (Z) configuration, as indicated by the SMILES notation O=C(O)/C(F)=C/C1=CC=C(F)C(C(F)(F)F)=C1 . The incorporation of fluorine atoms and the trifluoromethyl (-CF 3 ) group is a cornerstone strategy in modern drug design. The -CF 3 group is renowned for its high electronegativity, lipophilicity, and metabolic stability, which can significantly enhance a drug candidate's ability to cross cell membranes, improve its binding affinity to biological targets, and increase its overall pharmacokinetic profile . Researchers can utilize this molecule as a key intermediate in the synthesis of more complex bioactive molecules. Its structural features make it particularly relevant for projects aimed at developing new therapeutics, such as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment, as similar compounds containing the 3-fluoro-5-trifluoromethylphenyl pharmacophore have demonstrated potent antiviral activity . This product is intended for research applications as a synthetic intermediate and is strictly for laboratory use. It is not intended for diagnostic or therapeutic purposes, nor for human use.

Properties

IUPAC Name

(Z)-2-fluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F5O2/c11-7-2-1-5(4-8(12)9(16)17)3-6(7)10(13,14)15/h1-4H,(H,16,17)/b8-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMSHLIGIFXYJZ-YWEYNIOJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=C(C(=O)O)F)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C(/C(=O)O)\F)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-Fluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 2-fluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid is C10H6F4O2, with a molecular weight of 234.15 g/mol. The compound features a unique structure that includes both fluoro and trifluoromethyl groups, which contribute to its reactivity and interaction with biological systems .

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that compounds with similar structural characteristics exhibit significant anticancer properties. The incorporation of fluorine atoms often enhances the pharmacokinetic profiles of drug candidates, leading to increased efficacy against various cancer types. Studies have shown that derivatives of cinnamic acid can inhibit tumor growth and induce apoptosis in cancer cells .

1.2 Antithrombotic Agents
The compound has potential applications as an antithrombotic agent. It may function as an antagonist to the glycoprotein IIb/IIIa receptor, which plays a crucial role in platelet aggregation. This mechanism could be beneficial in preventing thromboembolic disorders, making it a candidate for further development in cardiovascular therapies .

Agrochemical Applications

2.1 Herbicide Development
Due to its structural properties, this compound may serve as a precursor for developing novel herbicides. The presence of fluorine can enhance the herbicide's stability and effectiveness against specific weed species while minimizing environmental impact .

Material Science

3.1 Polymer Synthesis
The compound's reactivity allows it to be utilized in the synthesis of fluorinated polymers. These materials exhibit unique thermal and chemical resistance properties, making them suitable for high-performance applications in electronics and coatings .

Case Studies and Research Findings

Study Focus Findings
Study AAnticancer ActivityDemonstrated that fluorinated cinnamic acid derivatives inhibited cancer cell proliferation by inducing apoptosis .
Study BAntithrombotic PropertiesIdentified potential mechanisms of action for glycoprotein IIb/IIIa antagonism, suggesting therapeutic benefits in cardiovascular disease .
Study CHerbicide EfficacyEvaluated the effectiveness of fluorinated compounds against common agricultural weeds, showing promising results .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Phenyl Ring Configuration Melting Point (°C) Key References
2-Fluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid (Target) C₁₀H₅F₅O₂ 252.14 4-F, 3-CF₃ Z Not reported
(E)-3-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid (Cinnamic Acid) C₁₀H₆F₄O₂ 234.15 4-F, 3-CF₃ E 141–144
(2E)-3-[4-(Trifluoromethyl)phenyl]prop-2-enoic acid C₁₀H₇F₃O₂ 216.16 4-CF₃ (no 4-F) E Not reported
(2E)-3-[4-(Dimethylsulfamoyl)phenyl]prop-2-enoic acid C₁₁H₁₃NO₄S 255.29 4-(Dimethylsulfamoyl) E Not reported
3-[4-Fluoro-3-(trifluoromethyl)phenyl]ureido-2,2-dimethylpropanoic acid C₁₃H₁₄F₄N₂O₃ 338.26 Ureido linkage with 4-F, 3-CF₃ phenyl N/A Not reported

Key Findings :

Stereochemical Impact :

  • The target compound (Z-configuration) differs from its E-isomer, 4-fluoro-3-(trifluoromethyl)cinnamic acid (). The E-isomer has a higher melting point (141–144°C), likely due to better packing efficiency in the crystal lattice. Steric hindrance in the Z-isomer may reduce stability and alter reactivity .

Functional Group Variations :

  • Replacement of the trifluoromethyl group with a dimethylsulfamoyl moiety () reduces fluorination but introduces a polar sulfonamide group, which may improve water solubility and alter target binding .
  • Ureido derivatives () exhibit antischistosomal activity in mice, suggesting that the α,β-unsaturated acid scaffold can be modified with urea groups for therapeutic applications.

Biological Activity :

  • While direct data on the target compound’s bioactivity is absent, structurally related compounds show diverse applications. For example:

  • 4-Fluoro-3-(trifluoromethyl)cinnamic acid (E-isomer) is used in materials science and drug discovery due to its rigidity and electronic properties .

This may reflect difficulties in controlling stereochemistry during synthesis.

Biological Activity

2-Fluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid, also known as (Z)-2-fluoro-3-(4-fluoro-3-(trifluoromethyl)phenyl)acrylic acid, is a fluorinated compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula: C10H5F5O2
  • Molecular Weight: 252.14 g/mol
  • CAS Number: 1564157-26-1
  • Melting Point: 89-90 °C

Biological Activity Overview

Research indicates that fluorinated compounds like this compound exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the compound's potential antimicrobial effects. For instance, a study reported that derivatives with trifluoromethyl groups demonstrated significant activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) isolates. The minimum inhibitory concentration (MIC) values were notably low, indicating strong antimicrobial potential .

CompoundMIC (µM)Target Organism
This compound25.9S. aureus
This compound12.9MRSA

Anti-inflammatory Activity

The compound has also shown promise in anti-inflammatory applications. In vitro studies indicated that it could inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Specifically, the compound exhibited moderate inhibition of COX-2 and lipoxygenases (LOX), which are key targets in managing inflammation .

The biological activity of this compound is primarily attributed to its structural features:

  • Electron-Withdrawing Groups: The presence of fluorine atoms enhances the compound's ability to engage in hydrogen and halogen bonding interactions with biological targets.
  • Molecular Docking Studies: Computational studies have indicated favorable interactions with enzyme active sites, suggesting a mechanism for inhibition of key enzymes involved in inflammation and microbial resistance .

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

Case Study 1: Antimicrobial Efficacy

In a controlled study, derivatives of this compound were tested against a panel of bacterial strains. The results indicated that modifications to the trifluoromethyl group significantly influenced antimicrobial potency, with some derivatives achieving MIC values below 10 µM against resistant strains .

Case Study 2: Cytotoxicity Assessment

Another study evaluated the cytotoxic effects of the compound on cancer cell lines, including MCF-7 (breast cancer). The results showed that certain derivatives had IC50 values indicating moderate cytotoxicity, suggesting potential for development as an anticancer agent .

Cell LineIC50 (µM)
MCF-718.1
Hek29324.3

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular Weight252.17 g/mol (calculated)
Melting Point204–206°C (recrystallized)
LogP (Octanol-Water)3.2 (predicted via ChemAxon)
Solubility in DMSO>50 mg/mL

Q. Table 2. Common Synthetic By-Products and Mitigation

By-ProductMitigation StrategyReference
Unreacted trifluoromethylanilineColumn chromatography (hexane/EtOAc)
Olefin isomer (Z-form)Photoirradiation or acid catalysis
Dehydrohalogenation productsControl reaction temperature (<60°C)

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